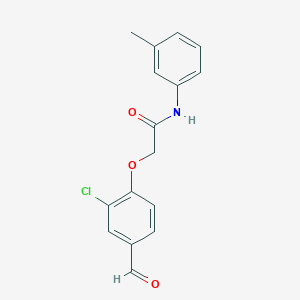
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide, also known as CFMAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CFMAC belongs to the class of amide compounds and is synthesized through a multi-step process involving various reagents and solvents.
Mécanisme D'action
The exact mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound also inhibits the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. This compound has also been shown to reduce fever in animal models of fever. In addition, this compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has several advantages for lab experiments, including its ability to inhibit inflammation and cancer cell growth, as well as its ease of synthesis. However, there are also some limitations to using this compound in lab experiments, such as its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. In addition, the development of new synthesis methods for this compound could lead to the production of more potent and effective derivatives of the compound.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-formylphenol with 3-methylaniline in the presence of a base to form this compound. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and for a specific time. The product is then purified through various techniques, such as recrystallization or column chromatography, to obtain a pure form of this compound.
Applications De Recherche Scientifique
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic properties in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been investigated for its potential use as an anti-cancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.
Propriétés
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-3-2-4-13(7-11)18-16(20)10-21-15-6-5-12(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOPLVRRCDWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

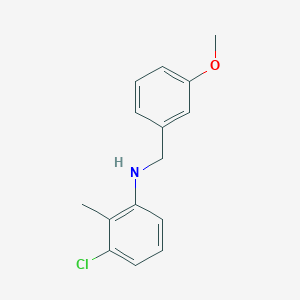
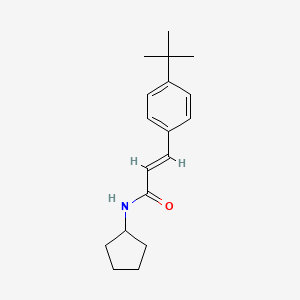
![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
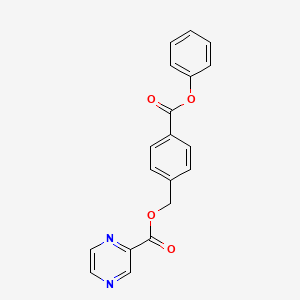
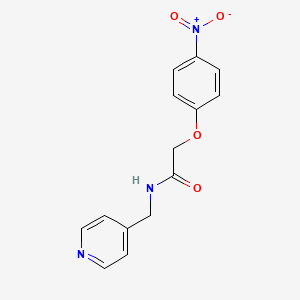
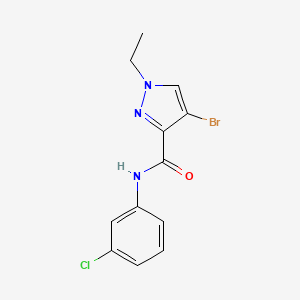
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)
![3-[(3-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5885051.png)
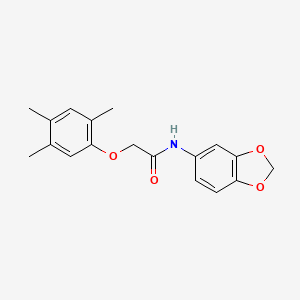
![3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5885070.png)
![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)

